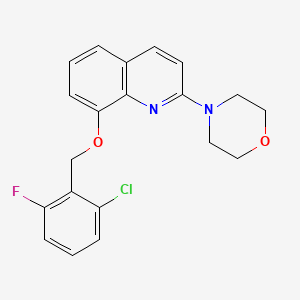
4-(8-((2-Chloro-6-fluorobenzyl)oxy)quinolin-2-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives, such as “4-(8-((2-Chloro-6-fluorobenzyl)oxy)quinolin-2-yl)morpholine”, is a topic of significant interest in medicinal chemistry research . The synthesis of these compounds often involves chemical modification of the quinoline nucleus, which can result in improved therapeutic effects .Molecular Structure Analysis
The molecular structure of “4-(8-((2-Chloro-6-fluorobenzyl)oxy)quinolin-2-yl)morpholine” includes a quinolin-2-yl group attached to a morpholine ring via a carbon atom. An 8-((2-Chloro-6-fluorobenzyl)oxy) group is also attached to the quinolin-2-yl group.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(8-((2-Chloro-6-fluorobenzyl)oxy)quinolin-2-yl)morpholine” include a molecular weight of 372.82 and a molecular formula of C20H18ClFN2O2.Wissenschaftliche Forschungsanwendungen
Photocatalytic Degradation of Pollutants
Research has explored the role of similar compounds in the photocatalytic degradation of pollutants in water. For instance, the study by Pichat (1997) on the photocatalytic degradation pathways and mechanisms of aromatic and alicyclic pollutants highlights the potential of morpholine and quinoline structures in environmental remediation technologies. These compounds participate in complex photocatalytic reactions leading to the mineralization of pollutants like pyridine and lindane, suggesting the potential utility of related compounds in water treatment processes (Pichat, 1997).
Chemical and Pharmacological Interest
The review on morpholine and pyrans derivatives by Asif and Imran (2019) discusses the broad spectrum of pharmacological activities of morpholine derivatives. Although not directly on 4-(8-((2-Chloro-6-fluorobenzyl)oxy)quinolin-2-yl)morpholine, this research underscores the importance of morpholine in developing compounds with potential pharmacological applications. The chemical structure of morpholine is integral to designing molecules for diverse pharmacological activities, indicating the relevance of studying such compounds in drug discovery and development (Asif & Imran, 2019).
Antioxidant Activity Analysis
The analytical methods for determining antioxidant activity, reviewed by Munteanu and Apetrei (2021), suggest that compounds like 4-(8-((2-Chloro-6-fluorobenzyl)oxy)quinolin-2-yl)morpholine could be explored for their antioxidant capacities. The review presents various tests used to assess antioxidant activity, offering a foundation for future studies to evaluate the antioxidant potential of quinoline and morpholine derivatives. This approach could lead to the identification of novel antioxidants for use in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Safety and Hazards
The safety data sheet for a similar compound, 2-Chloro-6-fluorobenzyl bromide, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . While this does not directly apply to “4-(8-((2-Chloro-6-fluorobenzyl)oxy)quinolin-2-yl)morpholine”, it suggests that similar precautions may be necessary when handling this compound.
Zukünftige Richtungen
Quinoline derivatives are a focus of ongoing research in medicinal chemistry, with efforts aimed at synthesizing new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . This suggests that “4-(8-((2-Chloro-6-fluorobenzyl)oxy)quinolin-2-yl)morpholine” and similar compounds may have potential for future therapeutic applications.
Eigenschaften
IUPAC Name |
4-[8-[(2-chloro-6-fluorophenyl)methoxy]quinolin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O2/c21-16-4-2-5-17(22)15(16)13-26-18-6-1-3-14-7-8-19(23-20(14)18)24-9-11-25-12-10-24/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGFGGYRODHETQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=CC=C3OCC4=C(C=CC=C4Cl)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(8-((2-Chloro-6-fluorobenzyl)oxy)quinolin-2-yl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

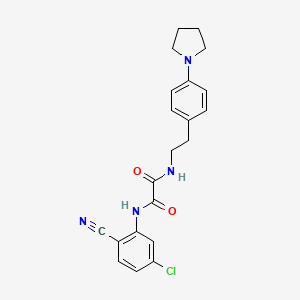
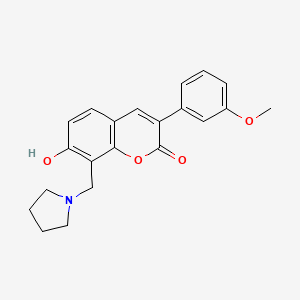
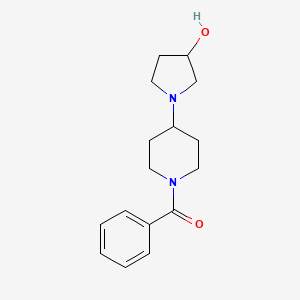
![4-(N,N-diallylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2727689.png)
![N-[(3-Methyl-4-phenylphenyl)methyl]but-2-ynamide](/img/structure/B2727691.png)
![N-(3-chloro-4-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2727692.png)
![{[1-(2-Methylpropyl)cyclopentyl]methyl}urea](/img/structure/B2727695.png)
![methyl 3-(benzo[d]thiazol-2-yl)-2-(4-(methylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2727698.png)
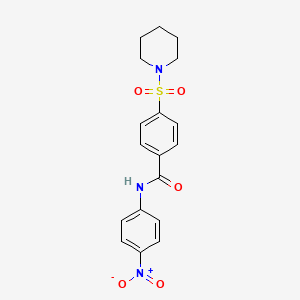
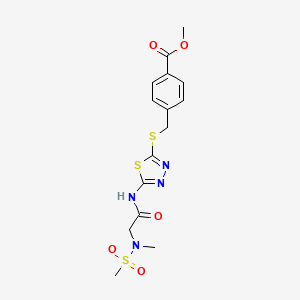
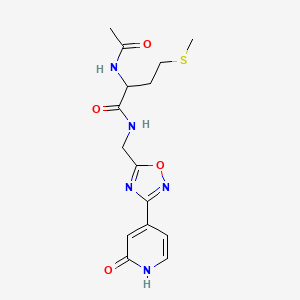

![1-(2-Methoxy-4-nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2727705.png)
![Methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate](/img/structure/B2727706.png)